molecular formula C15H9NO4S B6404541 2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid CAS No. 1261952-10-6

2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid

Cat. No.: B6404541
CAS No.: 1261952-10-6
M. Wt: 299.3 g/mol
InChI Key: NOCIBLTYTCQGHY-UHFFFAOYSA-N
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Description

2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid is a heterocyclic compound that contains both a benzothiophene and a nitrobenzoic acid moiety. Benzothiophenes are known for their diverse biological activities and applications in materials science . The nitrobenzoic acid group adds further chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid typically involves the coupling of a benzothiophene derivative with a nitrobenzoic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction . This reaction involves the use of a boronic acid derivative of benzothiophene and a halogenated nitrobenzoic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid is unique due to the combination of the benzothiophene and nitrobenzoic acid moieties, which confer both chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4S/c17-15(18)11-6-5-10(16(19)20)8-12(11)14-7-9-3-1-2-4-13(9)21-14/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCIBLTYTCQGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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